

hippocalcin gene (HPCA) chromosomal location

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *hippocalcin*

Cat. No.: B1178934

[Get Quote](#)

An In-Depth Technical Guide to the Chromosomal Location and Core Signaling Pathways of the **Hippocalcin** Gene (HPCA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hippocalcin (HPCA) is a vital neuronal calcium sensor (NCS) protein, predominantly expressed in the hippocampus, that plays a crucial role in various calcium-mediated signaling pathways. Its function is intrinsically linked to its genomic organization and expression regulation. This technical guide provides a comprehensive overview of the chromosomal location of the HPCA gene in both human and murine models. It further delves into the experimental methodologies used for its localization and details the core signaling pathways in which **hippocalcin** is a key player. This document aims to serve as a foundational resource for professionals engaged in neuroscience research and the development of therapeutics targeting neurological disorders where HPCA is implicated, such as Dystonia 2.

Genomic Locus of the HPCA Gene

The HPCA gene is a single-copy gene in both humans and mice.^[1] The genomic architecture of the gene, consisting of three exons and two introns, is conserved between these species, with identical exon/intron splice junctions.^[1] The deduced amino acid sequences for human and mouse **hippocalcin** are 100% identical, highlighting its evolutionary conservation and critical function.^[1]

Data on Chromosomal Location

The precise chromosomal location of the HPCA gene has been determined through techniques such as fluorescence in-situ hybridization.[\[1\]](#) The following table summarizes the key quantitative data regarding its genomic position.

Species	Gene Symbol	Chromosome	Band	Genomic Coordinates (Start-End)	Assembly
Homo sapiens	HPCA	1	1p35.1	32,885,996 - 32,894,646	GRCh38.p14
		33,352,092 - 33,360,247	GRCh37.p13		
Mus musculus	Hpca	4	4 D2.2	129,005,363 - 129,015,829	GRCm39

Data sourced from NCBI Gene, Ensembl, and GeneCards.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol: Chromosomal Localization via Fluorescence In Situ Hybridization (FISH)

Fluorescence In Situ Hybridization (FISH) is a cytogenetic technique used to detect and localize a specific DNA sequence on a chromosome. The method involves the use of a fluorescently labeled DNA probe that is complementary to the sequence of interest.

Detailed Methodology

- Probe Preparation and Labeling:
 - A DNA probe corresponding to the HPCA gene is synthesized. Probes are typically derived from genomic clones (e.g., BACs or cosmids) or generated by PCR.
 - The probe is labeled with a fluorescent dye (fluorophore) either directly, by incorporating fluorescently tagged nucleotides, or indirectly, by incorporating a hapten (like biotin or

digoxigenin) which is later detected by a fluorescently labeled antibody or streptavidin.

- Chromosome Preparation (Metaphase Spread):

- Cells (e.g., lymphocytes from a blood sample) are cultured and arrested in metaphase using a mitotic inhibitor like colcemid. This is the stage where chromosomes are most condensed and visible.
- The cells are harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, and then fixed with a methanol/acetic acid solution.
- The cell suspension is dropped onto a microscope slide and air-dried to create a metaphase spread.

- Denaturation:

- The chromosomal DNA on the slide and the DNA probe are denatured using heat (e.g., 70-75°C) and formamide. This process separates the double-stranded DNA into single strands.

- Hybridization:

- The fluorescently labeled, single-stranded DNA probe is applied to the slide containing the denatured chromosomes.
- The slide is incubated at a specific temperature (e.g., 37°C) for several hours to allow the probe to anneal (hybridize) to its complementary sequence on the chromosome.

- Washing:

- The slide is washed to remove any unbound or non-specifically bound probes. The stringency of the washes (determined by temperature and salt concentration) ensures that only the correctly hybridized probes remain attached.

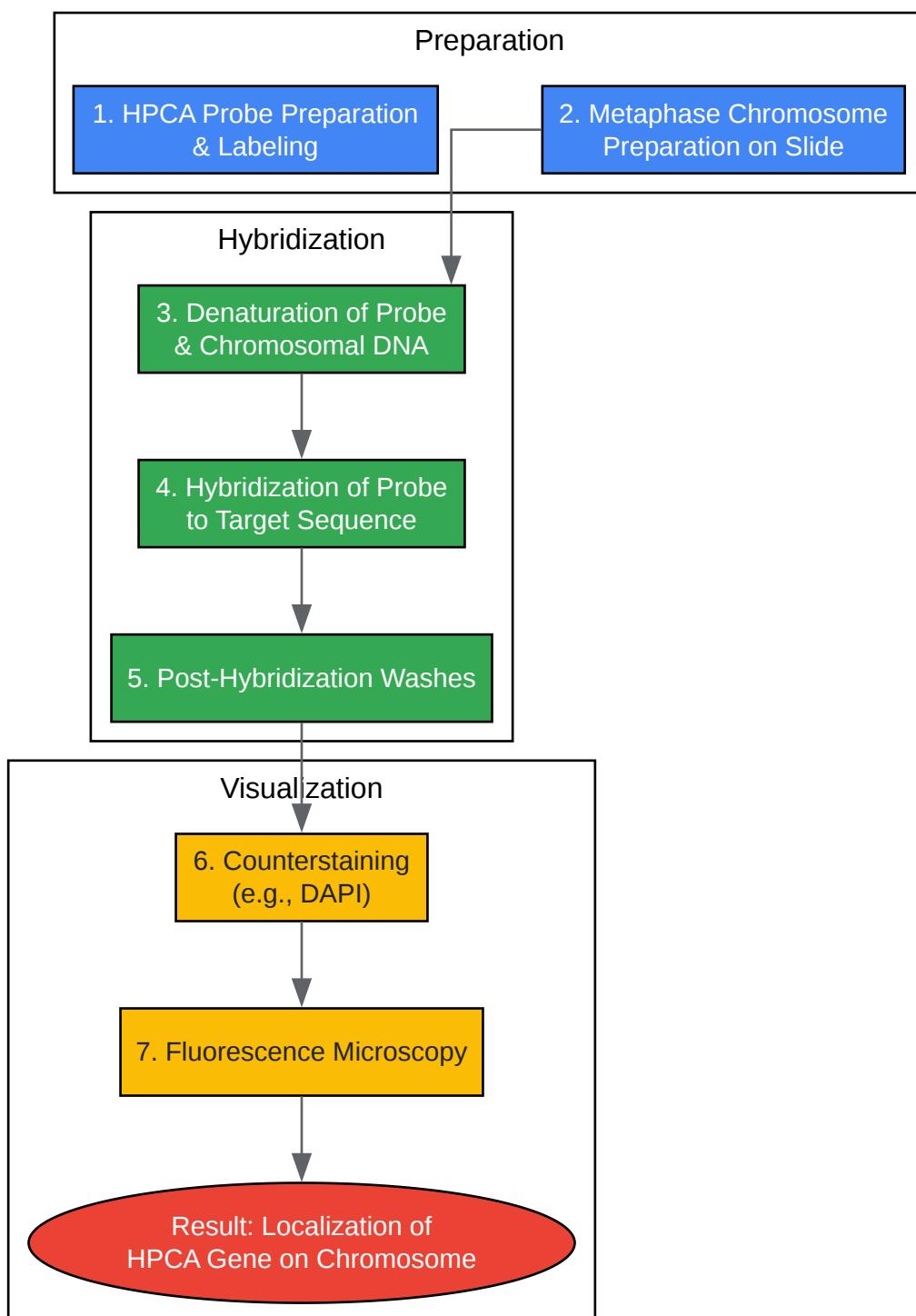
- Counterstaining and Visualization:

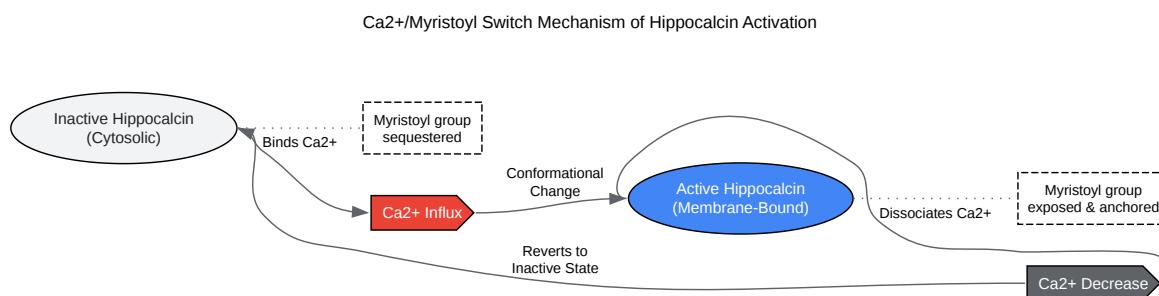
- The chromosomes are counterstained with a DNA-specific stain, such as DAPI (4',6-diamidino-2-phenylindole), which fluoresces blue and allows for the visualization of all

chromosomes.

- The slide is viewed under a fluorescence microscope equipped with the appropriate filters to excite the fluorophores on the probe and the counterstain. The location of the fluorescent signal from the probe on the counterstained chromosome indicates the position of the HPCA gene.

Experimental Workflow Diagram


[Click to download full resolution via product page](#)


Fig. 1: Workflow for chromosomal localization of the HPCA gene using FISH.

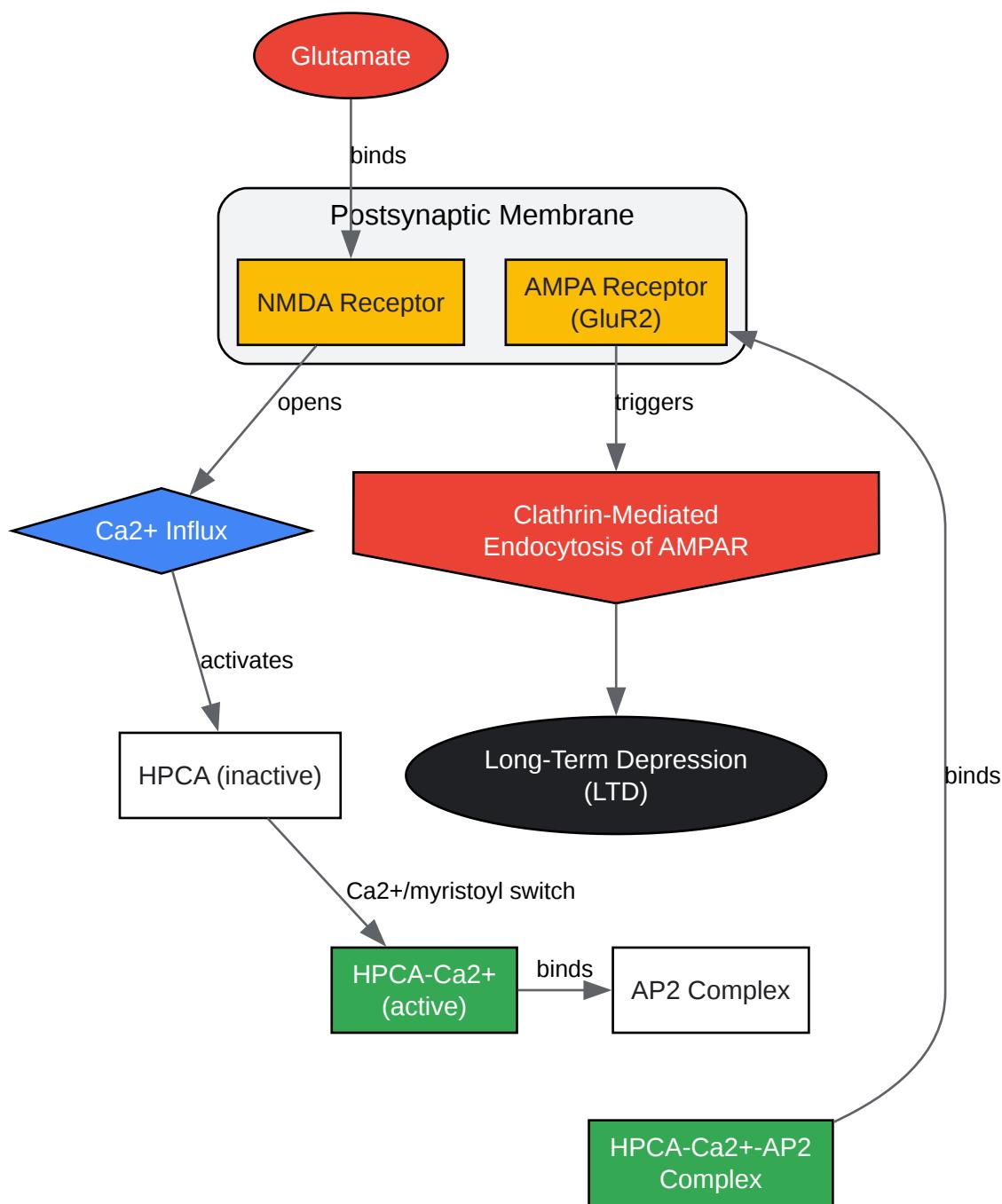
Core Signaling Pathways Involving Hippocalcin

Hippocalcin functions as a calcium sensor, translating changes in intracellular calcium concentration into downstream cellular responses. This is primarily achieved through a "Ca²⁺/myristoyl switch" mechanism.[7][8]

The Ca²⁺/Myristoyl Switch Mechanism

In its calcium-free state, the myristoyl group attached to the N-terminus of **hippocalcin** is sequestered within a hydrophobic pocket of the protein.[7] An increase in intracellular Ca²⁺ concentration leads to calcium binding to **hippocalcin**'s EF-hand motifs. This induces a conformational change that exposes the myristoyl group, which then anchors the protein to cellular membranes, such as the plasma membrane or Golgi network, allowing it to interact with its downstream targets.[7][8]

[Click to download full resolution via product page](#)


Fig. 2: Conformational change of **hippocalcin** via the Ca²⁺/myristoyl switch.

Role in NMDAR-Dependent Long-Term Depression (LTD)

Hippocalcin is a critical calcium sensor in the induction of long-term depression (LTD), a form of synaptic plasticity characterized by a persistent decrease in synaptic strength.[7][9] Specifically, it couples NMDA receptor (NMDAR) activation to the endocytosis of AMPA receptors (AMPARs).[9]

Pathway Description:

- Synaptic activity leads to glutamate release, which activates NMDARs.
- This activation causes a significant influx of Ca^{2+} into the postsynaptic neuron.
- The rise in intracellular $[\text{Ca}^{2+}]$ activates **hippocalcin** via the myristoyl switch, causing it to translocate to the plasma membrane.^[9]
- At the membrane, Ca^{2+} -bound **hippocalcin** interacts with the $\beta 2$ -adaptin subunit of the AP2 adaptor complex.^[9]
- The **hippocalcin**-AP2 complex then binds to the GluR2 subunit of AMPARs, facilitating the recruitment of clathrin.^[9]
- This cascade of events triggers the clathrin-mediated endocytosis of AMPARs from the postsynaptic membrane, reducing the number of available receptors and thereby depressing synaptic transmission.^[9]

[Click to download full resolution via product page](#)

Fig. 3: Hippocalcin's role as a Ca²⁺ sensor in NMDAR-dependent LTD.

Other Associated Pathways and Interactions

Beyond its role in LTD, **hippocalcin** is involved in a range of other cellular processes:

- Phospholipase D (PLD) Activation: **Hippocalcin** can activate PLD1 and PLD2, contributing to signal transduction cascades.[2]
- STAT3 Signaling: It promotes astrocytic differentiation in hippocampal neural precursor cells by activating STAT3.[10]
- Voltage-Gated Calcium Channels (VGCCs): **Hippocalcin** interacts with and regulates the activity of P/Q- and N-type VGCCs, influencing neuronal excitability.[8]
- Apoptosis: It interacts with the Neuronal Apoptosis Inhibitory Protein (NAIP), suggesting a role in inhibiting apoptosis.[2]

Conclusion and Future Directions

The **hippocalcin** gene, HPCA, is robustly conserved and located on human chromosome 1p35.1. Its protein product is a pivotal calcium sensor that translates neuronal activity into lasting changes in synaptic efficacy through pathways like NMDAR-dependent LTD. The detailed understanding of its genomic location, the experimental methods to study it, and its intricate involvement in multiple signaling cascades provides a solid foundation for future research. For drug development professionals, the specific role of **hippocalcin** in pathways underlying synaptic plasticity and neuronal survival makes it a potential therapeutic target for neurological conditions, including certain forms of dystonia[11] and neurodegenerative diseases. Further elucidation of its interaction network and regulatory mechanisms will be paramount in developing targeted pharmacological interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [genecards.org](http://www.genecards.org) [genecards.org]
- 2. Hippocalcin - Wikipedia [en.wikipedia.org]

- 3. Gene: HPCA (ENSG00000121905) - Summary - Homo_sapiens - Ensembl genome browser 115 [useast.ensembl.org]
- 4. vega.archive.ensembl.org [vega.archive.ensembl.org]
- 5. HPCA hippocalcin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hippocalcin signaling via site-specific translocation in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biophysical and functional characterization of hippocalcin mutants responsible for human dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hippocalcin Functions as a Calcium Sensor in Hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hippocalcin Is Required for Astrocytic Differentiation through Activation of Stat3 in Hippocampal Neural Precursor Cells [frontiersin.org]
- 11. HPCA confirmed as a genetic cause of DYT2-like dystonia phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [hippocalcin gene (HPCA) chromosomal location]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1178934#hippocalcin-gene-hpca-chromosomal-location\]](https://www.benchchem.com/product/b1178934#hippocalcin-gene-hpca-chromosomal-location)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com